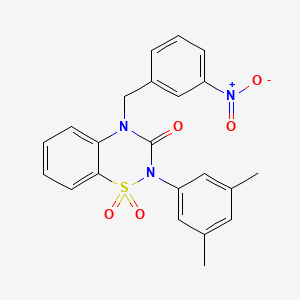

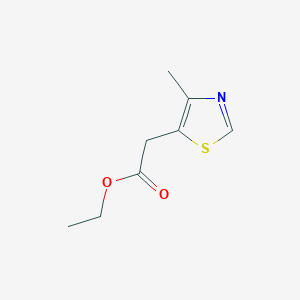

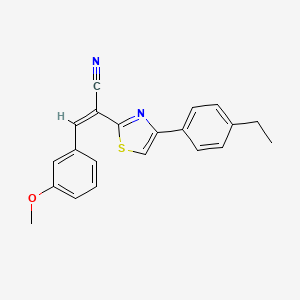

2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the 1,2,4-benzothiadiazine class, which is known for its pharmacological relevance. These derivatives have been studied for their biological, medicinal, and industrial applications due to their unique chemical structure and properties .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine derivatives typically involves the use of commercially available building blocks such as Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromo ketones. An efficient synthesis method for 4H-benzo[b][1,4]thiazine 1,1-dioxides, which are closely related to the compound , has been reported to involve a ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions that promote carbon-sulfur bond formation . Additionally, solid-phase synthesis methods have been developed for the synthesis of 1,2,4-benzothiadiazin-3-one 1,1-dioxides, which allow for the creation of a large number of compounds with high purity, indicating the potential for efficient synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine derivatives can be characterized by X-ray diffraction analysis. For example, a related compound, 3,3-dimethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, was analyzed to reveal the stabilizing hydrogen bonds in its crystal packing. Non-covalent interaction analysis and Hirshfeld surface mapping were used to identify intermolecular interactions, which are crucial for understanding the molecular environment and potential binding sites for biological interactions .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-benzothiadiazine derivatives can be inferred from studies on similar compounds. For instance, the synthesis of 2,3-dihydrobenzothiazol-1,1-dioxide and 2,3-dihydro-1,4-benzothiazin-3-one nitroderivatives from polynitrobenzamides involves nucleophilic substitution reactions, oxidation of sulfur atoms, and cyclization reactions . These reactions highlight the potential pathways for modifying the benzothiadiazine core to introduce various substituents, such as nitro groups, which are present in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-benzothiadiazine derivatives are influenced by their molecular structure. The presence of substituents like nitro groups and sulfone moieties can affect the compound's solubility, stability, and reactivity. For example, the presence of two methyl groups at the 3-position of the thiadiazine ring in a related compound was shown to affect its binding in the ligand-binding domain of AMPA receptors, suggesting that similar steric and electronic effects could be expected for the compound . Additionally, the crystal structures of triphenylstannyl derivatives of isothiazol-3(2H)-one 1,1-dioxides provide insights into the solid-state properties and potential intermolecular interactions of sulfone-containing heterocycles .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

New Synthesis Methods

Innovative methods for synthesizing derivatives of 1,2,4-benzothiadiazin-3-one 1,1-dioxides, including 2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, have been developed. These methods involve reactions such as reduction, hydrogenolysis, and cyclization to create various derivatives of benzothiadiazine dioxides (Migliara, Petruso, & Sprio, 1979).

Ring Enlargement and Novel Heterocyclic Systems

The reaction of different compounds with benzothiadiazin-3-one 1,1-dioxides can lead to ring enlargement, resulting in novel nine-membered heterocyclic systems. This process shows the versatility of these compounds in creating diverse chemical structures (Schläpfer-Dähler & Heimgartner, 1993).

Medicinal Chemistry and Drug Discovery

Antiviral Activity

Some derivatives of 1,2,4-benzothiadiazines, including structures similar to 2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, have shown potential antiviral activity. This makes them a subject of interest in the field of medicinal chemistry (Ivanova et al., 2012).

PI3Kδ Inhibitors

Novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives have been synthesized and evaluated as PI3Kδ inhibitors, which are important in cancer research and treatment. This highlights the potential of benzothiadiazine dioxides in targeted cancer therapy (Gong et al., 2019).

Chemical Properties and Reactions

- Solid-Phase Synthesis: The first solid-phase synthesis of 1,2,4-benzothiadiazin-3-one 1,1-dioxides has been developed, showcasing the efficient and versatile approach to synthesizing these compounds. This methodology is significant for drug discovery processes (Makino, Nakanishi, & Tsuji, 2003).

Eigenschaften

IUPAC Name |

2-(3,5-dimethylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S/c1-15-10-16(2)12-19(11-15)24-22(26)23(14-17-6-5-7-18(13-17)25(27)28)20-8-3-4-9-21(20)31(24,29)30/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFXTLJCXAOYDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[2-(4-chlorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B2505112.png)

![5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2505113.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B2505114.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2505116.png)

![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide](/img/structure/B2505124.png)

![Ethyl 5-benzamido-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505125.png)

![3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2505126.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505130.png)

![(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one](/img/structure/B2505134.png)